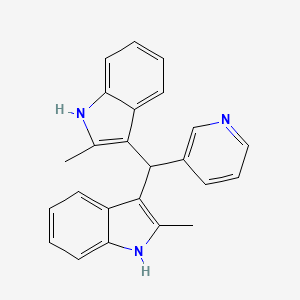

3,3'-(3-pyridinylmethylene)bis(2-methyl-1H-indole)

説明

3,3’-(3-pyridinylmethylene)bis(2-methyl-1H-indole) is a chemical compound with the molecular formula C24H21N3 . It is a derivative of indole, a heterocyclic aromatic organic compound, and pyridine, a basic heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of 3,3’-(3-pyridinylmethylene)bis(2-methyl-1H-indole) consists of two indole rings connected by a pyridinylmethylene bridge . The average mass of the molecule is 351.444 Da, and the monoisotopic mass is 351.173553 Da .Physical And Chemical Properties Analysis

The melting point of 3,3’-(3-pyridinylmethylene)bis(2-methyl-1H-indole) is 152-155 °C (decomp), and the predicted boiling point is 591.7±45.0 °C. The predicted density of the compound is 1.289±0.06 g/cm3 .科学的研究の応用

Medicinal Chemistry and Drug Development

Anticancer Potential: “2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole” has been investigated for its potential as an anticancer agent. Studies suggest that it inhibits cancer cell growth and induces apoptosis (programmed cell death) in certain cancer cell lines . Researchers are exploring its mechanism of action and evaluating its efficacy against specific cancer types.

Biological Activity

Interaction with Human Serum Albumin: This compound, along with its derivatives, has been studied for its binding affinity to human serum albumin (HSA). Understanding such interactions is crucial for drug delivery and pharmacokinetics. The plant hormone indole-3-acetic acid (IAA) and its derivatives, including our compound of interest, have shown promise as pro-drugs in cancer therapy .

Organic Synthesis

Fischer Indole Synthesis: Researchers have employed the Fischer indole synthesis to prepare optically active cyclohexanone derivatives, including our compound. This synthetic route involves the reaction of phenylhydrazine hydrochloride with the corresponding ketone, leading to tricyclic indole structures. Further transformations can yield related compounds with potential applications .

Pharmacological Studies

Effects on Hepatocellular Carcinoma Cells: Studies have investigated the effects of our compound on human hepatocellular carcinoma (HCC) cells and their resistant variants. Notably, it exhibited stronger growth inhibition in resistant cells compared to parent cells. Researchers are keen on unraveling its specific targets and mechanisms of action .

Materials Science

Luminescent Properties: Certain indole derivatives, including our compound, exhibit interesting luminescent properties. These properties make them potential candidates for optoelectronic devices, sensors, and imaging applications. Researchers are investigating their behavior in different environments and matrices.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.

特性

IUPAC Name |

2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c1-15-22(18-9-3-5-11-20(18)26-15)24(17-8-7-13-25-14-17)23-16(2)27-21-12-6-4-10-19(21)23/h3-14,24,26-27H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFCKEKXFOFHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)C4=C(NC5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3-chlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4075060.png)

![1-[4-(4-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4075067.png)

![N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075075.png)

![N-allyl-N-[2-(2-isopropoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075077.png)

![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4075084.png)

![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4075086.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(2,3-dimethylbenzene) - ethanedioic acid (1:1)](/img/structure/B4075094.png)

![N-(2-chlorophenyl)-N'-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4075095.png)

![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075107.png)

![1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate](/img/structure/B4075119.png)

![1-[2-(2-chloro-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4075154.png)